molecular formula C23H30N4O3S B2408786 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 898461-00-2

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2408786
CAS No.: 898461-00-2
M. Wt: 442.58
InChI Key: SABBBLMQICIYPQ-UHFFFAOYSA-N
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Description

2-((1-(2-Morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a synthetically designed organic compound supplied for non-human research applications. This molecule features a multi-cyclic hexahydroquinazolinone core structure, a thioether linkage, and an acetamide group targeting a meta-substituted toluene ring. Its structure is strategically modified with a morpholinoethyl side chain, a functional group known to enhance biological activity and pharmacokinetic properties in medicinal chemistry . Compounds within this structural class are of significant interest in early-stage drug discovery, particularly in oncology research. Molecules incorporating morpholine and acetamide pharmacophores have demonstrated promising mechanisms of action, including the inhibition of key enzymes like carbonic anhydrase (CA) . Specific CA isozymes, such as CA IX, are overexpressed in hypoxic tumor environments, making them attractive targets for anticancer therapies . Furthermore, related morpholine-acetamide derivatives have shown potent cytotoxic effects in vitro against various cancer cell lines, with some exhibiting efficacy comparable to established chemotherapeutic agents like cisplatin . The presence of the thioether bridge and the lipophilic m-tolyl group in this molecule may further influence its binding affinity and selectivity towards biological targets. This product is intended for investigative purposes only, including but not limited to, biochemical assay development, enzyme inhibition studies, and in vitro cytotoxicity profiling. The product is For Research Use Only. Not for therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3S/c1-17-5-4-6-18(15-17)24-21(28)16-31-22-19-7-2-3-8-20(19)27(23(29)25-22)10-9-26-11-13-30-14-12-26/h4-6,15H,2-3,7-14,16H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABBBLMQICIYPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide (CAS Number: 898460-82-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O3SC_{22}H_{28}N_{4}O_{3}S with a molecular weight of 428.5 g/mol. The structure includes a quinazoline core and a morpholine ring, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC22H28N4O3S
Molecular Weight428.5 g/mol
CAS Number898460-82-7

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
  • Receptor Interaction : The compound could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
  • Pathway Modulation : It might influence cellular pathways by interacting with key proteins or nucleic acids.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer potential of related quinazoline derivatives. For instance:

  • A study on novel quinazolines demonstrated significant cytotoxic effects against various cancer cell lines (A549 and MCF7), suggesting that modifications in the structure can enhance efficacy against tumors .

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activities:

  • Research on thiadiazole derivatives indicated their effectiveness against various bacterial strains and fungi . This suggests that the thioether linkage in our compound may also contribute to antimicrobial properties.

Case Studies

  • In Vitro Studies : A series of quinazoline derivatives were tested for their cytotoxicity using the MTT assay against human lung cancer (A549) and breast cancer (MCF7) cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations demonstrated that certain modifications in quinazoline structures could lead to stronger binding affinities with targets such as dihydrofolate reductase (DHFR), which is crucial in cancer treatment .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing this compound?

  • Methodology : The synthesis involves multi-step reactions, including:

  • Quinazolinone core formation : Cyclization of precursors under controlled pH and temperature (60–80°C) in polar aprotic solvents (e.g., DMF or DMSO) .
  • Thioacetamide coupling : Reaction of intermediates with thiolating agents (e.g., Lawesson’s reagent) in anhydrous toluene under reflux .
  • Morpholinoethyl substitution : Alkylation using 2-morpholinoethyl chloride in the presence of a base (e.g., K₂CO₃) .
    • Optimization : Adjust reaction time (3–7 hours), solvent polarity, and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) to achieve >80% yield. Monitor purity via TLC (hexane:EtOAc, 9:1) and HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.5 ppm (morpholinoethyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : Verify molecular weight (428.5 g/mol) via ESI/APCI(+) modes .

Q. How is the compound’s biological activity preliminarily screened?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .
    • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent modifications :

  • Replace the m-tolyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .

  • Vary the morpholinoethyl chain length to optimize pharmacokinetics .

    • Biological testing : Compare IC₅₀ values across derivatives (Table 1).

    Table 1 : Biological Activity of Quinazolinone Derivatives (Adapted from )

    DerivativeTargetIC₅₀ (µM)
    Parent compoundKinase X10.5
    -CF₃ analogKinase X5.2
    Short-chain morpholineProtease Y8.7

Q. How can discrepancies between computational predictions and observed bioactivity be resolved?

  • In silico analysis : Re-evaluate docking poses (e.g., AutoDock Vina) with updated protein conformations .
  • Experimental validation :

  • Confirm compound purity via HPLC-MS to rule out degradation .
  • Test for off-target effects using proteome-wide affinity profiling .

Q. What strategies enhance pharmacokinetic properties, such as bioavailability?

  • Structural modifications :

  • Introduce trifluoromethyl groups to improve metabolic stability (t₁/₂ > 4 hours in liver microsomes) .
  • Optimize logP values (2.5–3.5) via substituent tuning to balance solubility and membrane permeability .
    • Formulation : Use nanoemulsions or cyclodextrin complexes to increase aqueous solubility .

Q. How can computational methods predict binding modes with target proteins?

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with kinase ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Key issues :

  • Exothermic reactions : Implement cooling systems during alkylation steps to prevent side reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for cost efficiency .
    • Yield optimization : Use flow chemistry for thioacetamide coupling to improve reproducibility .

Data Contradiction Analysis

Q. How should researchers address inconsistent enzyme inhibition data across studies?

  • Potential causes :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound degradation : Store samples at -80°C in amber vials and verify stability via HPLC .
    • Resolution : Perform dose-response curves in triplicate and report mean ± SEM .

Methodological Tables

Table 2 : Solvent Effects on Synthesis Yield (Adapted from )

SolventTemperature (°C)Yield (%)Purity (%)
DMF807892
Toluene1106588
Acetonitrile607290

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